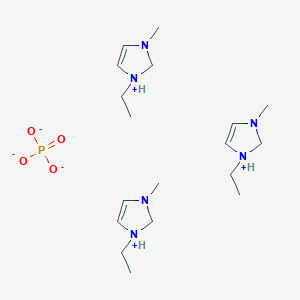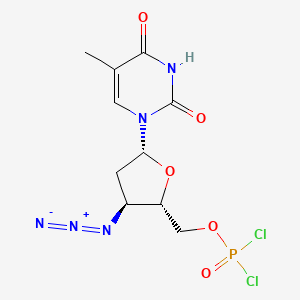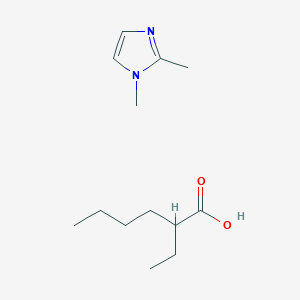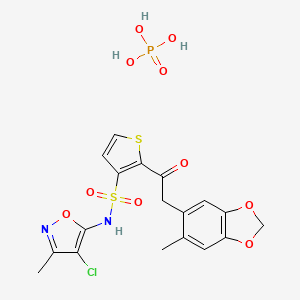
Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate is a compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the imidazolium cation and phosphate anion in this compound makes it particularly interesting for a wide range of applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate typically involves the quaternization of 1-ethyl-3-methylimidazole with an appropriate alkylating agent, followed by anion exchange with a phosphate source. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually sufficient.
Solvent: Polar solvents such as acetonitrile or ethanol are commonly used.
Catalyst: In some cases, a catalyst like a base (e.g., potassium carbonate) may be employed to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolium ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are possible, especially at the alkyl groups attached to the imidazolium ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium N-oxides, while nucleophilic substitution can introduce various functional groups onto the imidazolium ring.
Wissenschaftliche Forschungsanwendungen
Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to solubilize various pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as ionic liquid-based polymers and composites.
Wirkmechanismus
The mechanism by which Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, such as proteins and nucleic acids, stabilizing their structures and enhancing their solubility. The phosphate anion contributes to the overall stability and solubility of the compound in aqueous and non-aqueous environments.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Hexyl-3-methylimidazolium tetrafluoroborate
Comparison: Tris(1-ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium) phosphate stands out due to its unique combination of thermal stability, solubility, and biocompatibility. Compared to other imidazolium-based ionic liquids, it offers a balanced profile of properties that make it suitable for a broader range of applications, particularly in biological and medical research.
Eigenschaften
CAS-Nummer |
253434-79-6 |
|---|---|
Molekularformel |
C18H39N6O4P |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium;phosphate |
InChI |
InChI=1S/3C6H12N2.H3O4P/c3*1-3-8-5-4-7(2)6-8;1-5(2,3)4/h3*4-5H,3,6H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
OKDQLTNVLOHKAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+]1CN(C=C1)C.CC[NH+]1CN(C=C1)C.CC[NH+]1CN(C=C1)C.[O-]P(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)

![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)


![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)



